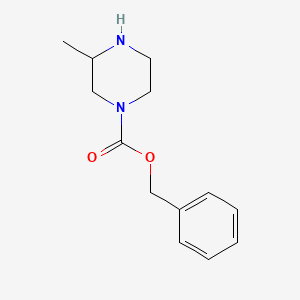

Benzyl 3-methylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIQMPFKMFAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439643 | |

| Record name | 1-Cbz-3-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-85-0 | |

| Record name | 1-Cbz-3-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Benzyl 3-methylpiperazine-1-carboxylate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Benzyl 3-methylpiperazine-1-carboxylate, a chiral intermediate valuable in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its role as a key building block in the synthesis of complex molecules.

Physicochemical Properties

(R)-Benzyl 3-methylpiperazine-1-carboxylate is commercially available as both a free base and a hydrochloride salt. The properties of both forms are summarized below for easy reference and comparison.

| Property | (R)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base) | (R)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt) |

| CAS Number | 623586-00-5[1][2] | 1217831-52-1[3] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] | C₁₃H₁₉ClN₂O₂[3] |

| Molecular Weight | 234.29 g/mol [1][4] | 270.76 g/mol [3] |

| Physical Form | Liquid | Solid |

| Boiling Point | 358.0 ± 30.0 °C at 760 mmHg[1] | Not available |

| Flash Point | 170.3 ± 24.6 °C[1] | Not available |

| Density | 1.1 ± 0.1 g/cm³[1] | Not available |

| Refractive Index | 1.531[1] | Not available |

| Purity | Typically ≥97% or ≥98%[2] | Typically ≥95%[3] |

| Storage Temperature | Room temperature or 2-8°C; protect from light[5] | Room temperature[3] |

| InChI Key | JRPIQMPFKMFAOX-LLVKDONJSA-N | Not available |

| Synonyms | benzyl (3R)-3-methyl-1-piperazinecarboxylate, 1-CBZ-(R)-3-METHYLPIPERAZINE[1] | benzyl (3R)-3-methylpiperazine-1-carboxylate,hydrochloride[3] |

Synthesis and Experimental Protocol

The synthesis of piperazine derivatives can generally be achieved by reacting piperazine-ring-containing compounds as substrates.[7] For monosubstituted piperazines, the use of protecting groups like tert-butyloxycarbonyl (Boc) is a widely accepted method to ensure selectivity.[6]

Generalized Synthetic Route

The logical approach involves the reaction of (R)-3-methylpiperazine with a benzylating agent. To ensure mono-benzylation at the desired nitrogen (position 1), a protection-functionalization-deprotection sequence is often employed, though direct benzylation under controlled conditions is also feasible. Here, we outline a direct synthesis using benzyl chloroformate.

Materials

-

(R)-2-Methylpiperazine

-

Benzyl chloroformate (CbzCl)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography system (optional, for high purity)

Procedure

-

Reaction Setup : Dissolve (R)-2-methylpiperazine (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

-

Addition of Benzylating Agent : Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Work-up : Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (R)-Benzyl 3-methylpiperazine-1-carboxylate as a liquid.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.

Caption: A flowchart illustrating the key stages in the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.

Applications in Drug Discovery

(R)-Benzyl 3-methylpiperazine-1-carboxylate and its enantiomer are valuable chiral intermediates in drug synthesis.[4] The piperazine ring is a common scaffold in many marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.[7] This is due to the ability of the piperazine nucleus to form multiple hydrogen bonds, modulate acid-base properties, and influence the fat-water partition coefficients of molecules, thereby improving their pharmacokinetic profiles.[7]

The (S)-enantiomer, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is noted for its use as an important intermediate in the synthesis of cholinergic neurotransmitter agonists.[4] By extension, the (R)-enantiomer serves as a crucial building block for introducing the (R)-3-methylpiperazine moiety into drug candidates, allowing for stereospecific interactions with biological targets. Its use is prevalent in life sciences, pharmaceutical science, and organic synthesis as a key molecular building block for creating novel therapeutic agents.[1]

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Page loading... [guidechem.com]

- 7. connectjournals.com [connectjournals.com]

Structural Elucidation of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 3-methylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and a summary of expected analytical data. Furthermore, it presents a logical workflow for its characterization and a hypothetical signaling pathway based on the known biological activities of similar piperazine derivatives.

Physicochemical and Spectroscopic Data

The structural characterization of this compound (C₁₃H₁₈N₂O₂) relies on a combination of spectroscopic techniques and physicochemical measurements. The data presented in the following tables are based on a combination of publicly available information for the title compound and its close structural analogs.[1][2][3][4][5][6] It is important to note that specific experimental values may vary depending on the experimental conditions and the isomeric form (racemate or specific enantiomer) of the sample.[3]

Table 1: Physicochemical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [5] |

| Molecular Weight | 234.29 g/mol | [3][5] |

| Boiling Point | ~167 °C at 1 mmHg | [4] (analog) |

| Density | ~1.1 g/mL | [4] (analog) |

| Refractive Index | ~1.531 | [7] (analog) |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Ar-H |

| 5.15 | s | 2H | -O-CH ₂-Ph |

| 4.10-4.20 | m | 1H | Piperazine-CH |

| 3.80-3.95 | m | 2H | Piperazine-CH ₂ |

| 2.80-3.10 | m | 4H | Piperazine-CH ₂ |

| 2.30-2.40 | m | 1H | NH |

| 1.15 | d | 3H | -CH ₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C =O (Carbamate) |

| 136.5 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.0 | -O-C H₂-Ph |

| 50.5 | Piperazine-C H |

| 49.5 | Piperazine-C H₂ |

| 45.0 | Piperazine-C H₂ |

| 43.5 | Piperazine-C H₂ |

| 15.0 | -C H₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1700-1680 | Strong | C=O Stretch (Carbamate) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| 1250-1200 | Strong | C-N Stretch |

| 1150-1050 | Strong | C-O Stretch |

| 750-700 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₇H₇]⁺ |

| 100 | [C₅H₁₀N₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₃H₅N]⁺ |

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to 16 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 1.0 second.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to 250 ppm.

-

Use a 45-degree pulse width with a relaxation delay of 2.0 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer's beam path.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information. The tropylium ion at m/z 91 is a characteristic fragment for benzyl-containing compounds.[7]

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for structural elucidation.

Hypothetical Signaling Pathway

Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[1][8][9] Many of these effects are mediated through interactions with neurotransmitter receptors.[1][9] The following diagram illustrates a hypothetical signaling pathway where a piperazine derivative, such as this compound, acts as an antagonist at a G-protein coupled receptor (GPCR), for instance, a dopamine or serotonin receptor.[1]

Caption: Hypothetical GPCR antagonism pathway.

This guide provides a foundational understanding of the structural elucidation of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further experimental work is necessary to confirm the specific quantitative data for this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. This compound | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemconnections.org [chemconnections.org]

- 8. youtube.com [youtube.com]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

Spectroscopic and Structural Characterization of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for Benzyl 3-methylpiperazine-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra in the public domain, this document focuses on presenting verified physical properties and predicted spectroscopic data, supplemented by standardized experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for the correct handling, storage, and analysis of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[1][2] |

| Molecular Weight | 234.29 g/mol | PubChem[1][2] |

| Exact Mass | 234.136827821 Da | PubChem[1][2] |

| Monoisotopic Mass | 234.136827821 Da | PubChem[1] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

| XLogP3 | 1.4 | PubChem[2] |

Spectroscopic Data

Mass Spectrometry (Predicted Data)

The following table outlines the predicted collision cross-section (CCS) values for various adducts of this compound. This information is crucial for interpreting high-resolution mass spectrometry results.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.14411 | 155.4 |

| [M+Na]⁺ | 257.12605 | 159.9 |

| [M-H]⁻ | 233.12955 | 156.9 |

| [M+NH₄]⁺ | 252.17065 | 169.2 |

| [M+K]⁺ | 273.09999 | 156.6 |

| [M+H-H₂O]⁺ | 217.13409 | 146.5 |

| [M+HCOO]⁻ | 279.13503 | 171.2 |

| [M+CH₃COO]⁻ | 293.15068 | 186.7 |

| [M]⁺ | 234.13628 | 150.7 |

| [M]⁻ | 234.13738 | 150.7 |

| Data sourced from PubChemLite.[3] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound. These protocols serve as a standard reference in the absence of compound-specific methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Record the spectrum over a range of -1 to 12 ppm.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Record the spectrum over a range of 0 to 220 ppm.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C.

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

Chemical and physical properties of chiral 3-methylpiperazine derivatives

An In-depth Technical Guide to the Chemical and Physical Properties of Chiral 3-Methylpiperazine Derivatives

Introduction

Chirality is a critical factor in drug design and development, as enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles.[1] The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like water solubility and bioavailability.[2][3] Chiral 3-methylpiperazine derivatives, which combine the benefits of the piperazine moiety with a stereogenic center, are increasingly recognized as valuable building blocks for creating potent and selective therapeutic agents.[3][4] These structures are integral to a range of pharmacologically active compounds, including agents for cancer, viral infections, and central nervous system disorders.[4][5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of chiral 3-methylpiperazine derivatives for researchers, scientists, and drug development professionals.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-methylpiperazine derivatives is primarily achieved through two main strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis: This approach aims to control the stereochemical outcome during the reaction. A common method involves the use of chiral starting materials, such as L- or D-amino acids. For instance, (R)-3-methylpiperazin-2-one can be synthesized from an L-amino acid ester and a protected ethanolamine through a sequence of oxidation, reductive amination, and cyclization, yielding a product with high enantiomeric purity.[3][7]

Chiral Resolution: Resolution techniques are employed to separate racemic mixtures of 3-methylpiperazine into their individual (R)- and (S)-enantiomers.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic base with a chiral acid, such as (R)- or (S)-mandelic acid or derivatives of tartaric acid.[8] The resulting diastereomeric salts possess different solubilities, allowing them to be separated by fractional crystallization.[8]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4][8] Polysaccharide-based columns (e.g., Chiralpak®) are often effective for resolving piperidine and piperazine derivatives.[8]

Physical and Chemical Properties

The physical and chemical properties of 3-methylpiperazine derivatives are crucial for their application in drug development. These properties can be significantly influenced by the nature of substituents on the nitrogen atoms (e.g., Boc, Cbz protecting groups) and the specific enantiomeric form.

Quantitative Data Summary

The following tables summarize key physical properties for several common chiral 3-methylpiperazine derivatives based on available data.

Table 1: General Physical Properties

| Compound | CAS No. | Mol. Weight ( g/mol ) | Form/Appearance | Storage Temp. |

|---|---|---|---|---|

| (R)-3-Methylpiperazin-2-one | 922178-61-8 | 114.15 | Solid | 2-8°C |

| (S)-3-Methylpiperazin-2-one | 78551-38-9 | 114.15 | Solid | 2-8°C, protect from light[3][9] |

| (R)-1-Boc-3-methylpiperazine | 163765-44-4 | 200.28 | Solid | -10 to -25°C[10] |

| (S)-1-Boc-3-methylpiperazine | 147081-29-6 | 200.28 | Crystalline Powder[11] | 2-8°C, inert atmosphere[11] |

Table 2: Physicochemical Parameters

| Compound | pKa (Predicted) | Optical Rotation ([α]D) | Boiling Point (°C) | Refractive Index |

|---|---|---|---|---|

| (S)-3-Methylpiperazin-2-one | - | - | 289.6 @ 760 mmHg[9] | 1.434[9] |

| N-1-Boc-3-Methyl Piperazine | 8.52 ± 0.40[11][12] | - | - | 1.459[12] |

| (S)-1-Boc-3-methylpiperazine | 8.52 ± 0.40[11] | -16 ± 2° (c=1 in dioxane)[11][13] | - | - |

| 2-Methylpiperazine* | pKa₁: 9.73, pKa₂: 5.35 (at 298K)[14] | - | - | - |

*Note: Data for 2-methylpiperazine is provided for comparison as a closely related structure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of chiral 3-methylpiperazine derivatives.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts are highly sensitive to the stereochemistry at the chiral center.[4] Representative spectra for protected derivatives like (S)-1-Boc-3-methylpiperazine are available in chemical databases.[15][16]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[3] In electrospray ionization (ESI), these compounds typically show a protonated molecular ion [M+H]⁺.[3] The fragmentation patterns can provide structural information, with characteristic losses related to the piperazine ring and its substituents.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For lactam derivatives like 3-methylpiperazin-2-one, characteristic peaks include N-H stretching (3200-3500 cm⁻¹) and C=O (lactam) stretching (1630-1680 cm⁻¹).[4]

Table 3: Representative Spectroscopic Data

| Technique | Compound | Key Signals / Observations |

|---|---|---|

| ¹H NMR | (S)-1-Boc-3-methylpiperazine | Signals corresponding to Boc group protons (~1.44 ppm), methyl protons (doublet), and piperazine ring protons are observed.[15] |

| ¹³C NMR | N-methylpiperazine derivatives | Characteristic peaks for aliphatic carbons of the piperazine ring, the N-methyl group, and any aromatic substituents.[18] |

| MS (ESI) | 3-Methylpiperazin-2-one | Molecular formula C₅H₁₀N₂O (MW: 114.15). Observed as protonated ion [M+H]⁺.[3] |

| IR (cm⁻¹) | (R)-3-Methylpiperazin-2-one | N-H stretch (3200-3500), C=O stretch (1630-1680), C-H stretch (2800-3000).[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are vital for research and development.

Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one[7]

This protocol is adapted from a patented synthetic route.[7]

-

Step 1: Reductive Amination.

-

In a reaction vessel, dissolve N-benzyloxycarbonyl (Cbz)-aminoacetaldehyde in an alcohol solvent (e.g., methanol).

-

Cool the solution to between -10°C and 0°C.

-

Add D-alanine methyl ester and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

-

Work up the reaction to isolate the chiral diamine derivative, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

-

-

Step 2: Deprotection and Cyclization.

-

Dissolve the purified product from Step 1 (10g) in methanol (100 mL).[7]

-

Add 10% Palladium on carbon (Pd/C) catalyst (3g).[7]

-

Pressurize the vessel with hydrogen gas (H₂) to 1.8 MPa.[7]

-

Stir the mixture at room temperature overnight or until the reaction is complete (monitored by HPLC).[7]

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography (e.g., using ethyl acetate/methanol 9/1 as eluent) to yield (R)-3-methylpiperazin-2-one as a white solid.[7] The expected yield is approximately 91%, with an HPLC purity of >98% and an ee of >98%.[7]

-

Protocol 2: Chiral Resolution by HPLC[8]

This protocol provides a general method for the analytical separation of 3-methylpiperidine enantiomers, which can be adapted for 3-methylpiperazine derivatives.

-

Column Selection: Utilize a polysaccharide-based Chiral Stationary Phase (CSP) column, such as a Chiralpak® IA or AD-H.[8]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

Mobile Phase Modification: For basic analytes like 3-methylpiperazine, peak tailing can be an issue. To improve peak shape, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a typical concentration of 0.1%.[8]

-

Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

-

Chromatographic Conditions:

-

Set an appropriate flow rate (e.g., 0.5-1.0 mL/min).

-

Maintain a constant column temperature (e.g., 25°C).

-

Use a UV detector set to a suitable wavelength for detection.

-

-

Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate, well-resolved peaks. The enantiomeric excess (ee) can be calculated from the peak areas.

Applications in Drug Discovery and Relevant Signaling Pathways

The chiral 3-methylpiperazine scaffold is a key pharmacophore in the development of new drugs, demonstrating the importance of stereochemistry for biological target interaction.[1][4]

-

Anticancer Agents: N-methyl piperazine derivatives have been incorporated into novel compounds evaluated for their anticancer potential.[4][18][19] Some have shown promising cytotoxic activity against human cancer cell lines, with a potential mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4][19]

-

Antiviral Agents: The (R)-3-methylpiperazine moiety is a critical component in potent inhibitors of HIV-1, where the stereochemistry at the 3-position is crucial for antiviral efficacy.[4] These inhibitors often target the viral envelope glycoprotein gp120.[4]

-

Opioid Receptor Antagonists: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, which are important for research into addiction and pain management.[5]

Example Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in many cancers. Chiral 3-methylpiperazine derivatives can act as inhibitors, blocking the downstream signaling cascade.

References

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. (R)-1-Boc-3-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 [sigmaaldrich.com]

- 14. uregina.ca [uregina.ca]

- 15. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum [chemicalbook.com]

- 16. 1-N-CBZ-3-METHYL PIPERAZINE(84477-85-0) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of Benzyl 3-Methylpiperazine-1-carboxylate as a Chiral Synthon in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the often-divergent pharmacological and toxicological profiles of stereoisomers. Chiral synthons, or building blocks, are instrumental in this endeavor, providing a reliable foundation for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, benzyl 3-methylpiperazine-1-carboxylate has emerged as a particularly valuable and versatile synthon. Its rigid, pre-defined stereochemistry at the C3 position makes it an ideal scaffold for introducing chirality into target molecules, particularly those containing a piperazine moiety—a common feature in centrally active and other therapeutic agents.

This technical guide provides an in-depth analysis of the synthesis, resolution, and application of this compound as a chiral synthon. It includes detailed experimental protocols, quantitative data from key synthetic transformations, and workflow diagrams to illustrate its strategic importance in asymmetric synthesis.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-benzyl 3-methylpiperazine-1-carboxylate is the critical first step in its utilization as a chiral synthon. The process typically begins with the synthesis of the racemic compound, followed by a classical resolution using a chiral acid.

The most common approach involves the protection of commercially available 3-methylpiperazine with benzyl chloroformate to yield racemic this compound. This racemic mixture is then resolved through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the desired enantiomerically pure (R) or (S) synthons.

Experimental Protocol: Synthesis of Racemic this compound

A detailed protocol for the synthesis of the racemic precursor is as follows:

-

Reaction Setup: 3-Methylpiperazine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium carbonate solution. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.05 eq) is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford racemic this compound as a clear oil or low-melting solid.

Experimental Protocol: Chiral Resolution with (+)-O,O'-Dibenzoyl-D-tartaric acid

The resolution of the racemic mixture is a critical step for obtaining the enantiopure synthon:

-

Salt Formation: Racemic this compound (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A solution of (+)-O,O'-dibenzoyl-D-tartaric acid (1.0 eq) in the same solvent is added.

-

Fractional Crystallization: The solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C. The salt of the desired diastereomer, typically the (R)-amine with the D-tartaric acid derivative, selectively crystallizes out.

-

Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be checked at this stage.

-

Liberation of the Free Amine: The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., DCM or ethyl acetate) and an aqueous base (e.g., 2 M NaOH or K₂CO₃). The mixture is stirred vigorously until the solid dissolves completely.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are washed with brine, dried, and concentrated in vacuo to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) is typically determined by chiral HPLC.

Workflow for Synthesis and Resolution

Caption: General Workflow for Synthesis and Resolution.

Applications in Asymmetric Synthesis

The true value of enantiopure this compound lies in its application as a chiral building block. It is frequently employed in the synthesis of complex molecules where the piperazine ring is a core structural element. The Cbz-group serves as a convenient protecting group that can be readily removed under standard hydrogenolysis conditions without affecting the stereocenter.

A primary application involves the N-alkylation or N-arylation of the secondary amine at the 4-position. This reaction attaches the chiral piperazine scaffold to another part of the target molecule, effectively installing the chiral center.

Case Study: Synthesis of a Chiral Pharmaceutical Intermediate

A common synthetic route involves the coupling of the chiral synthon with an appropriate electrophile, such as an aryl halide or an alkyl halide, via a nucleophilic substitution or a cross-coupling reaction.

-

Reaction Setup: A reaction vessel is charged with (R)- or (S)-benzyl 3-methylpiperazine-1-carboxylate (1.1 eq), an aryl bromide or chloride (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq).

-

Solvent and Atmosphere: The vessel is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed toluene or dioxane is added.

-

Reaction Conditions: The mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress is monitored by LC-MS or TLC.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

-

Deprotection: The purified product is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (10% w/w) is added. The flask is evacuated and placed under a hydrogen atmosphere (balloon or Parr shaker). The reaction is stirred until TLC or LC-MS indicates complete removal of the Cbz group. The catalyst is removed by filtration, and the solvent is evaporated to give the final chiral product.

Quantitative Data Summary

The efficiency of these synthetic transformations is critical. The following table summarizes typical quantitative data for the key steps.

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Resolution | Racemic Cbz-3-Me-piperazine, (+)-DBT | (R)-Cbz-3-Me-piperazine | 35-45% | >99% | Generic |

| Buchwald-Hartwig Amination | (R)-Cbz-3-Me-piperazine, 4-Bromobenzonitrile, Pd₂(dba)₃, BINAP | (R)-benzyl 4-(4-cyanophenyl)-3-methylpiperazine-1-carboxylate | 85-95% | >99% (Chirality retained) | Generic |

| Cbz Deprotection | (R)-benzyl 4-aryl-3-methylpiperazine-1-carboxylate, H₂, Pd/C | (R)-1-aryl-2-methylpiperazine | 90-98% | >99% (Chirality retained) | Generic |

Note: Yields and conditions are representative and can vary based on the specific substrate and reaction scale.

Synthetic Utility Workflow

Caption: Synthetic Utility of the Chiral Synthon.

Conclusion

This compound stands out as a highly effective chiral synthon for the introduction of a stereodefined 3-methylpiperazine moiety in drug discovery and development. Its straightforward synthesis, reliable resolution via classical methods, and predictable reactivity make it an attractive building block for medicinal chemists. The Cbz-protecting group offers the dual advantages of activating the distal nitrogen for functionalization while allowing for clean, non-racemizing removal in the final stages of a synthetic sequence. The continued application of this synthon is expected to facilitate the efficient and stereoselective construction of novel and complex pharmaceutical agents, ultimately contributing to the development of safer and more effective medicines.

The Genesis and Evolution of Substituted Piperazine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a carboxylate functionality, either as an ester or a carboxylic acid, at various positions on the piperazine core has given rise to a versatile class of molecules known as substituted piperazine carboxylates. These compounds have demonstrated a broad spectrum of pharmacological activities, finding applications in diverse therapeutic areas, including oncology, neuropharmacology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and history of substituted piperazine carboxylates, their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The journey of piperazine in medicine began in the early 20th century, where it was initially introduced as an anthelmintic agent.[1] Its simple, symmetrical structure, consisting of a six-membered ring with two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates.[2] The amenability of the piperazine nitrogens to substitution has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of numerous drugs across various therapeutic classes.

The incorporation of a carboxylate group, typically as an ethyl or tert-butyl ester, onto the piperazine ring marked a significant step in the evolution of this scaffold. This functional group not only serves as a handle for further chemical modifications but also influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Early explorations into piperazine derivatives in the mid-20th century, largely driven by the pioneering work of scientists like Etienne Fourneau and Daniel Bovet in the field of antihistamines and antipsychotics, laid the groundwork for the systematic investigation of substituted piperazines in drug discovery. While the precise first synthesis of a simple piperazine carboxylate is not easily traced in seminal publications, their use as intermediates and key building blocks became increasingly prominent in the latter half of the 20th century with the rise of modern medicinal chemistry.

Synthetic Methodologies

The synthesis of substituted piperazine carboxylates can be broadly categorized into two main approaches: modification of a pre-existing piperazine carboxylate core or the construction of the substituted piperazine carboxylate ring system from acyclic precursors.

N-Substitution of Piperazine Carboxylates

A common and versatile method for the synthesis of N-substituted piperazine carboxylates involves the reaction of a commercially available piperazine carboxylate, such as ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate, with a suitable electrophile.

N-alkylation is a fundamental transformation for introducing alkyl substituents at the unsubstituted nitrogen of a piperazine carboxylate. This is typically achieved by reacting the piperazine with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Piperazine-1-carboxylate

Materials:

-

Ethyl piperazine-1-carboxylate (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperazine-1-carboxylate and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to the flask to form a suspension.

-

Slowly add the alkyl halide to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated piperazine carboxylate.

The introduction of an aryl group at the nitrogen atom can be accomplished through several methods, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being one of the most efficient.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of tert-Butyl Piperazine-1-carboxylate

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.2 eq)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl halide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add tert-butyl piperazine-1-carboxylate and sodium tert-butoxide to the tube under the inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100°C) for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the N-aryl piperazine carboxylate.

Synthesis of the Piperazine Carboxylate Core

In some cases, it is advantageous to construct the substituted piperazine carboxylate ring from acyclic precursors, particularly for accessing specific substitution patterns on the carbon framework of the ring.

Experimental Protocol: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester

Materials:

-

Methyl 2,3-dibromopropionate (1.0 eq)

-

N,N'-Dibenzyl-ethane-1,2-diamine (1.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Toluene

Procedure:

-

To a solution of methyl 2,3-dibromopropionate in toluene, preheated to 50°C, and triethylamine, add N,N'-dibenzyl-ethane-1,2-diamine dropwise.

-

Heat the resulting slurry to reflux, at which point the solution should become clear.

-

Stir the reaction mixture at reflux overnight.

-

After cooling to room temperature, extract the reaction mixture with 2N HCl.

-

Neutralize the aqueous extract with 4N NaOH.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[3]

Pharmacological Landscape and Structure-Activity Relationships

Substituted piperazine carboxylates have been investigated for a wide array of biological activities. The nature and position of the substituents on the piperazine ring and the carboxylate moiety play a crucial role in determining the pharmacological profile and potency of these compounds.

Anticancer Activity

A significant number of substituted piperazine carboxylates have demonstrated potent anticancer activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Substituted Piperazine Carboxylates

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3n | Alepterolic acid derivative with 4-(4-fluorobenzoyl)piperazine | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 | [4] |

| Compound 23 | Vindoline derivative with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast cancer) | 1.00 (GI₅₀) | [5] |

| Compound 25 | Vindoline derivative with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung cancer) | 1.35 (GI₅₀) | [5] |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl) piperazine | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl) | MCF7 (Breast cancer) | 0.31 - 120.52 | [6] |

The data in Table 1 highlights the potential of substituted piperazine carboxylates as anticancer agents. For instance, compound 3n , a derivative of the natural product alepterolic acid, shows significant activity against triple-negative breast cancer cells.[4] The vindoline conjugates 23 and 25 also exhibit potent growth inhibitory effects across a panel of cancer cell lines.[5]

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs.[7][8] Substituted piperazine carboxylates have been explored as ligands for various CNS targets, including dopamine and serotonin receptors.

Table 2: Binding Affinities of Selected Substituted Piperazine Carboxylates for Dopamine Receptors

| Compound ID | Substitution Pattern | Receptor | Kᵢ (nM) | Selectivity (D₃ vs. D₂) | Reference |

| Compound 16 | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)hydroxybutyl)-2-fluorenylamide | hD₃ | 1-5 | >100 | [9] |

| Compound 17 | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)hydroxybutyl)-2-pyridylphenylamide | hD₃ | 1-5 | >100 | [9] |

| Compound 22 | 1-(p-Bromophenyl)-4-(indol-3-yl)piperazine derivative | hD₂L | 53 | - | [10] |

| Compound 24 | 1-(p-Bromophenyl)-4-(indol-3-yl)piperazine derivative | hD₂L | 58 | - | [10] |

| Compound 38 (ST 280) | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD₃ | 0.5 | 153 | [11] |

As shown in Table 2, subtle structural modifications can significantly impact the binding affinity and selectivity for dopamine receptor subtypes. For example, compounds 16 and 17 demonstrate high affinity and selectivity for the D₃ receptor over the D₂ receptor.[9] Compound 38 (ST 280) also exhibits remarkable potency and selectivity for the D₃ receptor.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted piperazine carboxylates are a result of their interaction with various cellular targets and modulation of key signaling pathways.

Modulation of the Monoaminergic System

Many CNS-active piperazine derivatives exert their effects by interacting with the monoaminergic system, which includes neurotransmitters like serotonin and dopamine.[7] These compounds can act as agonists, antagonists, or reuptake inhibitors at serotonin and dopamine receptors, thereby influencing mood, cognition, and motor control. The antidepressant and antipsychotic effects of many piperazine-containing drugs are attributed to their modulation of these pathways.[8][12]

Caption: Modulation of Monoaminergic Neurotransmission.

Induction of Apoptosis in Cancer Cells

In the context of cancer, some substituted piperazine carboxylates have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the activation of intrinsic and/or extrinsic apoptotic pathways.

Caption: Induction of Apoptosis Pathways.

Key Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of substituted piperazine carboxylates.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for Dopamine D₂ Receptors

Materials:

-

Cell membranes expressing the human dopamine D₂ receptor (e.g., from HEK293 cells)

-

[³H]-Spiperone (radioligand)

-

Haloperidol (for determining non-specific binding)

-

Test compounds (substituted piperazine carboxylates)

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a concentration close to its K_d), and 150 µL of the cell membrane preparation.

-

Non-specific Binding: 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 150 µL of the cell membrane preparation.

-

Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-Spiperone, and 150 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail to each vial, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Substituted piperazine carboxylates represent a versatile and highly valuable class of compounds in drug discovery. Their favorable physicochemical properties, coupled with the synthetic tractability of the piperazine scaffold, have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of novel substitution patterns on the piperazine ring and the carboxylate moiety, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of new and improved therapeutics for a multitude of diseases. The detailed synthetic and biological protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting and dynamic field.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. air.unimi.it [air.unimi.it]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Benzyl 3-methylpiperazine-1-carboxylate (CAS No: 84477-85-0). The information is compiled from available Safety Data Sheets (SDS) to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.2942 g/mol [1] |

| CAS Number | 84477-85-0[1] |

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures and use of personal protective equipment (PPE) is mandatory to ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2]

-

Use of a chemical fume hood is recommended, especially when handling the substance as a dust or aerosol.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Ensure safety showers and eye wash stations are readily accessible.[3]

Personal Protective Equipment (PPE)

The following table outlines the required personal protective equipment.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |

| Skin Protection | Chemical-resistant gloves (inspect prior to use). A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. | [1] |

Hygiene Measures

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Wash hands before breaks and at the end of the workday.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid formation of dust and aerosols.[1]

Handling and Storage

Precautions for Safe Handling

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation where dust is formed.[1]

-

Follow normal measures for preventive fire protection.[1]

Conditions for Safe Storage

-

Store in a cool place.

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Recommended storage temperature is 2-8°C.[1]

-

The substance is light-sensitive and should be stored under an inert atmosphere.[1]

First Aid Measures

The following workflow outlines the immediate actions to be taken in case of exposure.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

-

In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Firefighting Measures

Suitable Extinguishing Media

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Specific Hazards Arising from the Chemical

-

No data available.

Advice for Firefighters

-

Wear a self-contained breathing apparatus for firefighting if necessary.[1]

The following diagram illustrates the logical steps for responding to a fire involving this substance.

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures

-

Use personal protective equipment.[1]

-

Avoid dust formation.[1]

-

Avoid breathing vapors, mist, or gas.[1]

-

Ensure adequate ventilation.[1]

-

Evacuate personnel to safe areas.[1]

-

Avoid breathing dust.[1]

Environmental Precautions

-

Do not let the product enter drains.[1]

Methods and Materials for Containment and Cleaning Up

-

Pick up and arrange disposal without creating dust.[1]

-

Sweep up and shovel the material.[1]

-

Keep in suitable, closed containers for disposal.[1]

The workflow for handling a spill is outlined below.

Toxicological Information

Detailed toxicological data for this compound is limited.

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1] No data is available for dermal or inhalation toxicity.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.[2]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this material in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always prioritize safety in the laboratory.

References

Solubility Profile of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Benzyl 3-methylpiperazine-1-carboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside standardized experimental protocols for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively work with this compound.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility | Context/Reference |

| Dichloromethane | Soluble | Used as a reaction and extraction solvent during the synthesis of related piperazine carboxylates, suggesting good solubility.[1] |

| Ethyl Acetate | Soluble | Employed as a wash solvent and in extraction steps, indicating at least moderate solubility.[1][2] |

| Methanol | Soluble | Utilized as a solvent in the synthesis of piperazine derivatives, implying solubility.[2] |

It is important to note that this information is qualitative. The actual solubility limits (e.g., in mg/mL or mol/L) have not been formally reported. For comparison, Table 2 provides qualitative solubility data for the related compound, 1-benzylpiperazine. While structurally similar, the presence of the methyl and carboxylate groups in the target compound will influence its solubility profile.

Table 2: Qualitative Solubility of 1-Benzylpiperazine (a related compound)

| Solvent | Descriptive Term |

| Acetone | Very Soluble |

| Chloroform | Sparingly Soluble |

| Ether | Freely Soluble |

| Hexane | Very Slightly Soluble |

| Methanol | Soluble |

| Water | Insoluble |

Source: SWGDRUG Monograph[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Shaking: Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Separation: After the incubation period, allow the vials to stand to let the excess solid settle. To further separate the undissolved solid, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

-

Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Logical Workflow for Addressing Solubility Issues in Experimental Assays

In many research contexts, particularly in drug development, poor solubility can lead to inconsistent and unreliable results in biological assays. The following workflow provides a logical approach to troubleshooting such issues.

References

Thermochemical Analysis of N-Protected Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of protecting groups on the nitrogen atoms, such as Boc (tert-butyloxycarbonyl), acetyl, and benzoyl, is a common strategy in the synthesis of complex pharmaceutical ingredients. The thermochemical properties of these N-protected piperazine intermediates are critical for process safety, development, and scale-up. Understanding their thermal stability, enthalpy of formation, and other thermodynamic parameters is essential for designing safe and efficient manufacturing processes, preventing runaway reactions, and ensuring the quality and stability of the final product.

This technical guide provides a summary of available thermochemical data for piperazine and various N-protected derivatives. It also outlines the detailed experimental protocols for key thermochemical analyses and presents visual workflows to facilitate a deeper understanding of these processes.

Data Presentation: Physical and Thermochemical Properties

The following tables summarize the available physical and thermochemical data for piperazine and a selection of its N-protected derivatives. A significant gap in publicly available experimental thermochemical data for many of the protected derivatives is evident, highlighting a crucial area for future research.

Table 1: Physical Properties of Piperazine and N-Protected Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Piperazine | C₄H₁₀N₂ | 86.14 | 109-112[1] | 145-146[1] |

| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 43-47[2] | 98-100 (at reduced pressure)[3] |

| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | 31-34 | 127 (at reduced pressure) |

| 1-Benzoylpiperazine | C₁₁H₁₄N₂O | 190.24 | 61-64[4] | 145 (at 0.05 mmHg)[4] |

| 1-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | 18-19 | 284-287 |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | - | 156 |

| 1-Formylpiperazine | C₅H₁₀N₂O | 114.15 | - | 264-266[5] |

Table 2: Thermochemical Data for Piperazine

| Parameter | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Fusion (ΔfusH°) | 22.1 | kJ/mol | DSC | [6] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 50.1 ± 1.9 | kJ/mol | EB | [6] |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 65.2 | kJ/mol | B | [6] |

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -2799.3 ± 0.6 | kJ/mol | - | [7] |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -49.3 ± 0.7 | kJ/mol | - | [7] |

Note: DSC = Differential Scanning Calorimetry, EB = Ebulliometry, B = From boiling point data. Thermochemical data for the N-protected derivatives are largely unavailable in the literature.

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the N-protected piperazine derivative is placed in a crucible within a high-pressure vessel known as a "bomb." A cotton fuse of known mass and combustion energy is placed in contact with the sample. For volatile or liquid samples, they are encapsulated in a polyethylene ampoule of known combustion energy.

-

Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water is added to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a stirrer. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through an ignition wire connected to the fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

-

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter (εcalor) is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The specific energy of combustion of the sample (ΔcU) is calculated using the following equation:

ΔcU = (εcalor * ΔT - ΔUfuse - ΔUign) / msample

The standard internal energy of combustion (ΔcU°) is then corrected for nitric acid formation (from the nitrogen in the sample and residual N₂ in the bomb) and for standard state conditions. The standard enthalpy of combustion (ΔcH°) is calculated using the relation:

ΔcH° = ΔcU° + ΔngasRT

where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is used to measure the heat flow associated with thermal transitions, such as melting, to determine the enthalpy of fusion (ΔfusH).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the N-protected piperazine derivative is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting point of the substance, and a final isothermal period.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

-